Cyclobutyl(4-ethylphenyl)methanamine
Description
Cyclobutyl(4-ethylphenyl)methanamine is a methanamine derivative featuring a central carbon atom bonded to a cyclobutyl ring and a 4-ethylphenyl group. Methanamine derivatives with aryl-cyclobutyl substituents are frequently utilized as intermediates in pharmaceutical synthesis, building blocks for organic chemistry, and candidates for biological activity studies due to their unique steric and electronic properties .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
cyclobutyl-(4-ethylphenyl)methanamine |
InChI |
InChI=1S/C13H19N/c1-2-10-6-8-12(9-7-10)13(14)11-4-3-5-11/h6-9,11,13H,2-5,14H2,1H3 |
InChI Key |
GYRUARMEPBPWJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2CCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(4-ethylphenyl)methanamine typically involves the reaction of cyclobutyl bromide with 4-ethylphenylmethanamine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(4-ethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Cyclobutyl(4-ethylphenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of Cyclobutyl(4-ethylphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclobutyl(aryl)methanamine Derivatives
*Hypothetical compound included for reference.
Structural and Electronic Effects
- Substituent Influence: 4-Ethylphenyl: Introduces moderate electron-donating effects (+I effect) and increased lipophilicity compared to unsubstituted phenyl. 4-Chlorophenyl: Electron-withdrawing Cl group enhances polarity and may improve binding in hydrophobic pockets (e.g., enzyme active sites) . 4-Methoxyphenyl: Methoxy group improves solubility via hydrogen bonding while retaining aromaticity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
